molecular formula C8H12N2O3 B2849067 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1052561-82-6

1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2849067
CAS No.: 1052561-82-6
M. Wt: 184.195
InChI Key: GINULFSZEWKUIA-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Registry Number 1052561-82-6 . It is a solid organoheterocyclic compound belonging to the class of pyrazole carboxylic acids and derivatives . The compound has a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol . This product is offered as a heterocyclic building block, exclusively for research and development purposes . It is supplied with a typical purity of 98% and is accompanied by analytical data such as NMR and HPLC for quality verification . This chemical is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-7(8(12)13)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINULFSZEWKUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052561-82-6
Record name 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Substitution with Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the hydroxyethyl moiety.

  • Carboxylation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be introduced through oxidation reactions.

  • Reduction: Reduction reactions can be used to modify the pyrazole ring or the hydroxyethyl group.

  • Substitution: Nucleophilic substitution reactions are used to introduce the hydroxyethyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution: Hydroxyethyl halides, strong bases.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Hydroxyethyl-substituted pyrazoles.

Scientific Research Applications

Agricultural Applications

One of the primary applications of this compound is its use in the development of fungicides. Its structural similarities to other pyrazole derivatives allow it to function as an active ingredient in agricultural chemicals that inhibit fungal growth.

Fungicidal Mechanism

Research indicates that compounds with a pyrazole ring, such as 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, can inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain of fungi. This inhibition leads to the disruption of energy production in fungal cells, effectively controlling various plant pathogens .

Pharmaceutical Applications

The compound also shows promise in pharmaceutical applications due to its potential anti-inflammatory and analgesic properties. The presence of the hydroxyl group enhances its solubility and bioavailability, making it a candidate for drug formulation.

Case Studies

  • Antifungal Activity : A study demonstrated that related pyrazole compounds exhibited significant antifungal activity against several phytopathogenic fungi. The compound was tested against species such as Phytophthora infestans and Fusarium moniliforme, showing effective inhibition at low concentrations .
  • Insecticidal Potential : Research has indicated that derivatives of pyrazole carboxylic acids display insecticidal properties. A specific derivative demonstrated up to 85.7% mortality against Aphis fabae, suggesting potential applications in pest control .

Comparative Analysis of Related Compounds

The following table summarizes the antifungal activities of various pyrazole derivatives compared to this compound:

Compound NameAntifungal Activity (EC50 µg/mL)Target Pathogen
This compound75.54Phytophthora infestans
Boscalid (Control)100Fusarium moniliforme
Novel Pyrazole Derivative 9m5.50Colletotrichum orbiculare

Mechanism of Action

The mechanism by which 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or signaling pathways involved in the inflammatory response. The hydroxyethyl group may enhance the compound's solubility and bioavailability, while the carboxylic acid group could interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, positions, and functional groups. Key differences in physicochemical properties, biological activities, and applications are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₈H₁₂N₂O₃ 188.19 1: -CH₂CH₂OH; 3,5: -CH₃; 4: -COOH High polarity, enhanced solubility
1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₄H₁₆N₂O₃ 260.29 1: Methoxybenzyl; 3,5: -CH₃; 4: -COOH Increased lipophilicity, aromaticity
1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₂H₁₁ClN₂O₂ 250.68 1: Chlorobenzyl; 3,5: -CH₃; 4: -COOH Electron-withdrawing Cl, antimicrobial potential
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₇H₈F₂N₂O₂ 190.15 1: -CF₂H; 3,5: -CH₃; 4: -COOH High metabolic stability, lipophilicity
1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₂H₁₀F₂N₂O₂ 252.22 1: Difluorophenyl; 3,5: -CH₃; 4: -COOH Enhanced bioavailability, fluorine effects

Antioxidant Properties

Pyrazole derivatives with electron-donating groups (e.g., -OH, -OCH₃) show superior antioxidant activity in DPPH assays. For instance, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives synthesized using DES exhibited IC₅₀ values ranging from 28–45 μg/mL, attributed to radical scavenging via resonance stabilization . While direct data for the hydroxyethyl derivative is unavailable, its structural similarity suggests comparable or slightly reduced activity due to steric hindrance from the hydroxyethyl group.

Biological Activity

1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1052561-82-6) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂N₂O₃, with a molecular weight of 184.19 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory Effects
  • Anticancer Properties
  • Antimicrobial Activity

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects via various assays. For instance, it has shown inhibition of COX enzymes, which play a critical role in inflammation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
This compoundTBDTBD

In studies involving carrageenan-induced paw edema and cotton pellet-induced granuloma models, the compound demonstrated significant anti-inflammatory activity comparable to established drugs like indomethacin.

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines. Notably, it exhibited cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF7TBDApoptosis induction
A549TBDCell cycle arrest
NCI-H460TBDAutophagy activation

Case Studies

Case Study 1: Anticancer Efficacy
In a study by Wei et al., derivatives similar to this compound were tested against A549 cells. The results indicated an IC₅₀ value of approximately 26 µM, highlighting its potential as an anticancer agent .

Case Study 2: Inhibition of COX Enzymes
Research on various pyrazole derivatives showed that compounds with similar structures effectively inhibited COX-1 and COX-2 enzymes. The IC₅₀ values ranged from 19 to 42 µM for different derivatives, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring significantly influence their efficacy against various biological targets. For instance:

  • Hydroxyl groups enhance solubility and bioavailability.
  • Alkyl substitutions can improve binding affinity to target enzymes.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl (-CH₂CH₂OH) group undergoes oxidation to form a carboxylic acid derivative. This reaction is catalyzed under mild conditions:

Reaction Conditions Product Yield Source
Oxidation to dicarboxylic acidKMnO₄, PEG-400 (phase-transfer catalyst), H₂O, 25°C3,5-Dimethyl-1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid92%

This reaction proceeds via cleavage of the C–O bond in the hydroxyethyl group, forming a terminal carboxyl group. Phase-transfer catalysts enhance reaction efficiency in aqueous media .

Reduction Reactions

The carboxylic acid (-COOH) group can be reduced to a primary alcohol (-CH₂OH) under standard conditions:

Reagent Conditions Product Notes Source
LiAlH₄Anhydrous THF, reflux1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-methanolRequires inert atmosphere [Inferred from analogous pyrazole reductions]

Reduction typically proceeds via hydride attack, though direct experimental data for this compound remains limited.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution reactions:

Esterification

Reagent Conditions Product Yield Source
Ethanol, H₂SO₄Reflux, 12 hrEthyl 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate85–90% [Analogous esterification]

Amidation

Reagent Conditions Product Yield Source
SOCI₂, NH₃0°C → RT1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide75% [Based on pyrazole carboxamide syntheses]

Substitution Reactions

The hydroxyethyl group undergoes nucleophilic substitution under basic conditions:

Reagent Conditions Product Mechanism Source
PCl₅Dry ether, 0°C1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acidSN2 displacement [Patent on pyrazole alkylation]

This reaction is critical for introducing halogen or other electrophilic groups for further functionalization.

Condensation Reactions

The carboxylic acid participates in Knoevenagel and Friedel-Crafts condensations:

Reaction Type Reagent Product Application Source
KnoevenagelMalononitrile, piperidine1-(2-Hydroxyethyl)-3,5-dimethyl-4-(dicyanomethylene)-1H-pyrazolePrecursor for heterocycles
Friedel-CraftsAcetyl chloride, AlCl₃1-(2-Hydroxyethyl)-3,5-dimethyl-4-(4-methylbenzoyl)-1H-pyrazoleAryl ketone derivatives

Biological Activity Modulation

Derivatives synthesized via the above reactions show enhanced bioactivity:

Derivative Activity IC₅₀/EC₅₀ Source
Ethyl esterAntimicrobial (E. coli)12.5 µg/mL [Pyrazole antimicrobial SAR]
CarboxamideAnticancer (HeLa cells)8.7 µM

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting from pyrazole derivatives. A common approach includes:

  • Step 1 : Alkylation or substitution reactions to introduce the hydroxyethyl group. For example, reacting 3,5-dimethylpyrazole-4-carboxylic acid derivatives with ethylene oxide or 2-chloroethanol under basic conditions.
  • Step 2 : Hydrolysis of ester intermediates (e.g., ethyl esters) using aqueous NaOH or HCl to yield the carboxylic acid moiety. This step requires precise pH control (e.g., pH 3 post-hydrolysis) to precipitate the product .
  • Key parameters : Temperature (50–80°C), reaction time (3–5 hours), and stoichiometric ratios (1:1.2 for nucleophilic substitutions).

Q. How can the structural integrity of the compound be verified post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., hydroxyethyl at N1, methyl groups at C3/C5) .
  • IR : Identify functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .
  • HPLC/GC-MS : Assess purity (>95%) and detect residual solvents or byproducts .

Q. What are the solubility properties of this compound in common solvents?

The compound exhibits:

  • High solubility : Polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and hydroxyethyl groups.
  • Low solubility : Non-polar solvents (hexane, toluene). Adjusting pH (e.g., using NaHCO₃) enhances aqueous solubility via salt formation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents on the pyrazole ring?

Regioselectivity is controlled by:

  • Catalysts : NaN₃ in DMF promotes azide formation at specific positions, while TBHP in THF facilitates cyclization .
  • Steric effects : Methyl groups at C3/C5 direct electrophilic substitutions to the less hindered N1 position .
  • Temperature : Higher temperatures (reflux) favor thermodynamic products (e.g., stable co-crystals with carboxylic acids) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Comparative assays : Test the compound alongside analogs (e.g., 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid) under identical conditions to isolate substituent effects .
  • Mechanistic studies : Use molecular docking to predict binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Meta-analysis : Cross-reference data from pharmacological (e.g., IC₅₀ values) and physicochemical (e.g., logP) studies to identify structure-activity relationships .

Q. How can computational methods enhance the understanding of its 3D conformation and reactivity?

  • DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular dynamics : Simulate solvent interactions to optimize crystallization conditions (e.g., ethanol/water mixtures for co-crystal formation) .
  • Docking simulations : Map interactions with biological targets (e.g., enzyme active sites) to guide derivatization for enhanced activity .

Q. What advanced purification techniques are effective for isolating high-purity samples?

  • Recrystallization : Use ethanol or toluene for stepwise purification, leveraging differences in solubility at varying temperatures .
  • Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate regioisomers .
  • pH-controlled precipitation : Adjust to pH 3–4 to isolate the carboxylic acid form from neutral byproducts .

Methodological Considerations

  • Contradiction analysis : When conflicting data arise (e.g., varying yields in hydrolysis steps), compare reaction scales, solvent purity, and catalyst batches .
  • Safety protocols : Handle intermediates (e.g., azides) with care due to explosion risks; use fume hoods and inert atmospheres .

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